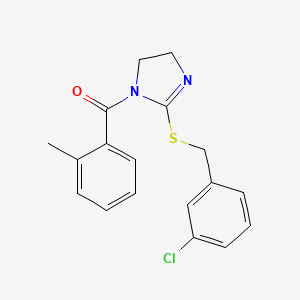

(2-((3-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(o-tolyl)methanone

Description

The compound (2-((3-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(o-tolyl)methanone features a dihydroimidazole core substituted with a (3-chlorobenzyl)thio group at the 2-position and an o-tolyl methanone moiety at the 1-position. This structure combines a flexible dihydroimidazole ring with aromatic and electron-withdrawing substituents, which may influence its physicochemical properties and biological activity.

Properties

IUPAC Name |

[2-[(3-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(2-methylphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17ClN2OS/c1-13-5-2-3-8-16(13)17(22)21-10-9-20-18(21)23-12-14-6-4-7-15(19)11-14/h2-8,11H,9-10,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPJWCBKYGHUPJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)N2CCN=C2SCC3=CC(=CC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17ClN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-((3-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(o-tolyl)methanone typically involves multiple steps:

Formation of the Chlorobenzyl Thioether: This step involves the reaction of 3-chlorobenzyl chloride with a thiol compound under basic conditions to form the chlorobenzyl thioether.

Synthesis of the Dihydroimidazole: The dihydroimidazole ring is synthesized through a cyclization reaction involving an appropriate diamine and a carbonyl compound.

Coupling Reaction: The final step involves coupling the chlorobenzyl thioether with the dihydroimidazole derivative in the presence of a suitable catalyst to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(2-((3-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(o-tolyl)methanone can undergo various chemical reactions, including:

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carbonyl group in the methanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Amines, thiols.

Major Products

Oxidation: Sulfoxide, sulfone.

Reduction: Alcohol.

Substitution: Substituted benzyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.

Biology

In biological research, derivatives of this compound may be explored for their potential biological activities, such as antimicrobial or anticancer properties. The presence of the imidazole ring is particularly noteworthy, as it is a common pharmacophore in many bioactive molecules.

Medicine

In medicinal chemistry, this compound could serve as a lead compound for the development of new therapeutic agents. Its structural features may allow it to interact with various biological targets, making it a candidate for drug discovery.

Industry

In the industrial sector, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (2-((3-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(o-tolyl)methanone would depend on its specific application. For instance, if used as an antimicrobial agent, it may inhibit the growth of microorganisms by interfering with essential cellular processes. The molecular targets and pathways involved would vary based on the specific biological activity being investigated.

Comparison with Similar Compounds

Structural Analogues in Agrochemical Research

Compound 5e: 2-((3-Chlorobenzyl)thio)-5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-1,3,4-oxadiazole

- Core Structure : 1,3,4-Oxadiazole (a five-membered heterocycle with two nitrogen and one oxygen atom).

- Substituents :

- (3-Chlorobenzyl)thio group at position 2.

- Trifluoromethylpyrazole at position 3.

- Bioactivity: Exhibits herbicidal activity with a bleaching effect, likely targeting protoporphyrinogen oxidase (PPO) or succinate dehydrogenase (SDH) in plants. Molecular docking studies confirm interactions with SDH (PDB:2FBW), where the carbonyl group plays a critical role in binding .

- Key Differences: The rigid oxadiazole core vs. the dihydroimidazole’s partial saturation may affect conformational flexibility and target selectivity. The trifluoromethylpyrazole in 5e enhances electron-withdrawing effects compared to the o-tolyl methanone in the target compound .

(Z)-4-(Benzo[b]thiophen-3-ylmethylene)-2-(methylthio)-1H-imidazol-5(4H)-one

- Core Structure : Imidazolone (a fused bicyclic system with a ketone group).

- Substituents :

- Benzo[b]thiophen-3-ylmethylene at position 3.

- Methylthio group at position 2.

- The conjugated system may enhance UV stability .

- Key Differences: The imidazolone core introduces a ketone, increasing polarity compared to the dihydroimidazole.

3-(2-Amino-1-methyl-4-oxo-4,5-dihydro-1H-imidazol-5-yl)-3-hydroxy-1-phenyl-indolin-2-one

- Core Structure: Dihydroimidazole fused with an indolinone.

- Substituents: Amino and methyl groups on the dihydroimidazole. Hydroxy and phenyl groups on the indolinone.

- Bioactivity: Likely explored for pharmaceutical applications (e.g., kinase inhibition) due to the indolinone moiety.

Physicochemical and Structural Analysis

Biological Activity

The compound (2-((3-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(o-tolyl)methanone is a synthetic organic molecule characterized by its imidazole and thioether functionalities. This compound has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. The following sections detail its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C18H17ClN2OS

- Molecular Weight : 348.86 g/mol

- IUPAC Name : 2-[(3-chlorobenzyl)thio]-4,5-dihydro-1H-imidazol-1-yl](o-tolyl)methanone

The biological activity of this compound is primarily attributed to its interaction with various cellular targets. It is believed to act as an inhibitor of specific enzymes or receptors involved in disease pathways. The exact mechanisms are still under investigation, but the presence of the imidazole ring suggests potential interactions with biological macromolecules.

Antimicrobial Activity

Research indicates that compounds containing imidazole rings exhibit significant antimicrobial properties. A study evaluating similar thioacetanilide derivatives reported their effectiveness against various bacterial strains, suggesting that the thioether and imidazole functionalities contribute to this activity .

Anticancer Activity

Imidazole derivatives have been extensively studied for their anticancer properties. The compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. In vitro studies have shown that related compounds can effectively target cancer cell lines, leading to reduced viability .

HIV Inhibition

Some derivatives of imidazole have been recognized for their potential as non-nucleoside reverse transcriptase inhibitors (NNRTIs) in HIV treatment. The structural similarities between these compounds suggest that this compound may also exhibit similar antiviral properties .

Case Studies and Research Findings

Comparative Analysis with Similar Compounds

The unique combination of a chlorobenzyl thio group and an imidazole moiety distinguishes this compound from other similar structures. For example:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.